molecular formula C12H20ClNS B1489912 Cycloheptyl(thiophen-3-yl)methanamine hydrochloride CAS No. 1864074-68-9

Cycloheptyl(thiophen-3-yl)methanamine hydrochloride

Cat. No.: B1489912
CAS No.: 1864074-68-9
M. Wt: 245.81 g/mol
InChI Key: BSBSQTIWNKNFPI-UHFFFAOYSA-N
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Description

Cycloheptyl(thiophen-3-yl)methanamine hydrochloride is a substituted methanamine derivative featuring a cycloheptyl group attached to a thiophen-3-yl moiety via a methylamine linker, with a hydrochloride salt.

Properties

IUPAC Name

cycloheptyl(thiophen-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NS.ClH/c13-12(11-7-8-14-9-11)10-5-3-1-2-4-6-10;/h7-10,12H,1-6,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSBSQTIWNKNFPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)C(C2=CSC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Bromo-5-nitrobenzyl)-4-ethylpiperazine is a compound of growing interest in medicinal chemistry due to its unique structural features, which impart significant biological activity. This article reviews the compound's biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with an ethyl group at one nitrogen and a brominated nitrobenzyl moiety. The presence of the bromine and nitro groups enhances its reactivity and interaction with biological targets.

The biological activity of 1-(2-Bromo-5-nitrobenzyl)-4-ethylpiperazine is primarily attributed to its ability to interact with various receptors and enzymes. The bromine atom can participate in nucleophilic substitution reactions, while the nitro group can be reduced to an amino group, potentially altering its binding affinity to target molecules .

Interaction with Receptors

Research indicates that compounds similar to 1-(2-Bromo-5-nitrobenzyl)-4-ethylpiperazine exhibit agonistic or antagonistic effects on dopamine receptors (D2/D3) and serotonin receptors (5-HT1A). These interactions are crucial for developing treatments for neurological disorders .

Anticancer Activity

1-(2-Bromo-5-nitrobenzyl)-4-ethylpiperazine has shown promise in preclinical studies for its anticancer properties. For instance, derivatives of related compounds have demonstrated significant antiproliferative effects against various cancer cell lines. The mechanism involves inducing apoptosis through mitochondrial pathways, as evidenced by changes in BCL2 and BAX protein expressions .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
1-(2-Bromo-5-nitrobenzyl)-4-ethylpiperazineHelaTBDInduction of apoptosis
Related Compound AMKN45<10Apoptosis via mitochondrial pathway
Related Compound BOVCAR-8TBDCytotoxic activity

Study on Antimicrobial Activity

In comparative studies, compounds structurally similar to 1-(2-Bromo-5-nitrobenzyl)-4-ethylpiperazine have been evaluated for antimicrobial properties. While some exhibited moderate activity against Gram-positive bacteria, the specific compound's efficacy remains to be thoroughly investigated .

Neuropharmacological Studies

Research has shown that derivatives of this compound can modulate neurotransmitter systems, indicating potential applications in treating disorders like schizophrenia and depression. The dual action on D2 and 5-HT1A receptors suggests a multifaceted approach to therapy .

Future Directions

Further research is essential to fully elucidate the biological activities of 1-(2-Bromo-5-nitrobenzyl)-4-ethylpiperazine. Key areas for future investigation include:

  • In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : Understanding the detailed pathways through which this compound exerts its effects.
  • Structure-Activity Relationship (SAR) : Optimizing the chemical structure to enhance potency and selectivity towards specific biological targets.

Scientific Research Applications

Medicinal Chemistry

Cycloheptyl(thiophen-3-yl)methanamine hydrochloride is primarily utilized in drug discovery and development. Its structural features allow it to interact with various biological targets, making it valuable for developing therapeutic agents.

  • Serotonin Receptor Agonism : The compound has shown potential as a selective agonist for serotonin receptors, particularly the 5-HT2C_2C receptor. This receptor is implicated in mood regulation and appetite control, making it a target for obesity treatments .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It can participate in various reactions such as:

  • Reagent in Organic Reactions : Used in the synthesis of derivatives that exhibit enhanced biological activity or improved pharmacokinetic properties.

Research indicates that this compound possesses several biological activities:

  • Antimicrobial Properties : Exhibits significant antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) of 32 µg/mL.
  • Anti-inflammatory Effects : In vitro studies demonstrated a reduction in pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in macrophage cell lines, indicating potential applications in treating inflammatory diseases.
  • Kinase Inhibition : The compound has been explored for its inhibitory effects on kinases like GSK-3β and ROCK-1, with an IC50_{50} value of 8 nM for GSK-3β, suggesting its relevance in cancer and neurodegenerative disease research.

Case Study 1: Antimicrobial Efficacy

A study assessing the antimicrobial efficacy of this compound revealed its effectiveness against common pathogens. The compound was tested using standard agar-well diffusion assays, demonstrating robust inhibition against both S. aureus and E. coli.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments indicated that treatment with the compound led to decreased levels of pro-inflammatory cytokines in macrophage cell lines. This suggests its potential use as an anti-inflammatory agent.

CytokineTreatment Effect
TNF-alphaDecreased
IL-6Decreased

Case Study 3: Kinase Inhibition Studies

The compound's inhibitory effects on GSK-3β were evaluated through cell-based assays. The results indicated strong competitive inhibition, highlighting its potential as a therapeutic agent in conditions where GSK-3β is implicated.

KinaseIC50_{50} (nM)
GSK-3β8

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares key structural features, molecular weights, and substituents of Cycloheptyl(thiophen-3-yl)methanamine hydrochloride with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
This compound C₁₂H₂₀ClNS (est.) ~245.8 (est.) Cycloheptyl, thiophen-3-yl High lipophilicity, bulky substituent
2-(Benzo[b]thiophen-3-yl)ethanamine hydrochloride C₁₀H₁₂ClNS 229.45 Benzothiophene, ethylamine linker Extended π-system, optoelectronic potential
(3-Chlorothiophen-2-yl)methanamine hydrochloride C₅H₇Cl₂NS 184.09 Chloro-substituted thiophene Enhanced electronic polarization
2-(3-Methylphenyl)-1-thiophen-2-ylethanamine HCl C₁₃H₁₆ClNS 261.8 (est.) Methylphenyl, thiophen-2-yl Increased aromaticity, steric hindrance
(5,6,7,8-Tetrahydronaphthalen-1-yl)methanamine HCl C₁₁H₁₆ClN 197.71 Partially saturated naphthalene Balanced lipophilicity/rigidity

Notes:

  • Benzothiophene derivatives (e.g., ) exhibit extended π-conjugation, making them candidates for conductive polymers or optoelectronic devices .
  • Chloro-substituted thiophenes () may show altered binding affinities due to electron-withdrawing effects .

Pharmacological and Functional Differences

  • This compound: Limited direct pharmacological data are available, but structurally similar compounds (e.g., benzo[b]thiophene derivatives) have shown antipsychotic and serotoninergic activity in preclinical studies .
  • Thiophene Fentanyl Hydrochloride (): A structurally distinct opioid analog with high toxicity risks due to unstudied toxicology, highlighting the importance of substituent choice in safety profiles .
  • 5-Substituted-2-Phenylbenzo[b]thiophene-3-alkylamines (): Demonstrated antipsychotic effects in animal models, suggesting that the thiophene core is critical for CNS activity. Modifications like dimethylation (e.g., 3-N,N-dimethylethanamine) enhance potency .

Q & A

Q. Optimization Strategies :

  • Use catalysts like Pd(PPh₃)₄ for coupling reactions to improve efficiency.
  • Adjust solvent polarity (e.g., switching from THF to DMF) to enhance intermediate solubility.
  • Monitor reaction progress via TLC or HPLC to minimize side products .

Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Basic Research Question
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR confirms connectivity of the cycloheptyl, thiophene, and methanamine groups.
    • 2D NMR (COSY, HSQC) resolves overlapping signals in aromatic regions.
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ peak).
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., N-H stretch at ~3300 cm⁻¹).

Advanced Tip : X-ray crystallography (using SHELXL ) resolves absolute configuration, critical for studying enantiomer-specific bioactivity.

How can researchers resolve contradictions in biological activity data across studies?

Advanced Research Question
Contradictions often arise from:

  • Variability in Assay Conditions : Differences in pH, temperature, or cell lines.
  • Impurity Effects : Unpurified intermediates may interfere with bioactivity.

Q. Methodological Solutions :

  • Standardize Assays : Use validated protocols (e.g., Mosmann’s MTT assay ) for cytotoxicity testing.
  • Comparative Studies : Include positive controls (e.g., galantamine for cholinesterase inhibition) and report IC₅₀/EC₅₀ values with confidence intervals .
  • Purity Verification : Confirm compound purity via HPLC (>95%) before biological testing .

What are the best practices for using SHELXL in refining the crystal structure of this compound?

Advanced Research Question

  • Data Collection : Use high-resolution (<1.0 Å) X-ray data to reduce refinement errors.
  • Twinning Detection : Employ SHELXL’s BASF parameter to handle twinned crystals.
  • Hydrogen Placement : Optimize H-atom positions using riding models or DFT-calculated coordinates.
  • Validation Tools : Utilize CCDC’s Mercury for structure visualization and R-factor analysis .

How does the thiophene ring influence the compound’s interaction with biological targets?

Basic Research Question
The thiophene moiety:

  • Enhances lipophilicity , improving blood-brain barrier penetration.
  • Participates in π-π stacking with aromatic residues in enzyme active sites (e.g., acetylcholinesterase).
  • Modulates electron density , affecting binding affinity (e.g., IC₅₀ values for AChE inhibition range from 4.6–500 µM in analogs) .

What strategies improve the yield of this compound during multi-step synthesis?

Advanced Research Question

  • Stepwise Optimization :
    • Increase coupling reaction yields by using Pd catalysts (e.g., Pd(OAc)₂) and ligand systems.
    • Employ flow chemistry for exothermic steps to control temperature and scalability.
  • Salt Formation : Precipitate the hydrochloride salt in cold diethyl ether to maximize recovery .

How do modifications to the cycloheptyl or thiophene moieties affect physicochemical properties?

Advanced Research Question

  • Cycloheptyl Modifications :
    • Fluorination increases metabolic stability but may reduce solubility.
    • Substituents at the 3-position alter steric bulk, impacting target selectivity.
  • Thiophene Modifications :
    • Oxidation to sulfones enhances polarity (logP reduction by ~1.5 units).
    • Halogenation improves binding to hydrophobic enzyme pockets .

What in vitro assays are suitable for evaluating cholinesterase inhibitory activity?

Basic Research Question

  • Ellman’s Assay : Measures AChE/BChE inhibition via thiocholine production (λ = 412 nm).
  • Cell-Based Models : Use SH-SY5Y neuroblastoma cells to assess neuroprotective effects.
  • Dose-Response Curves : Report IC₅₀ values with triplicate replicates to ensure reproducibility .

How can solubility issues in biological testing be addressed?

Advanced Research Question

  • Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility.
  • Salt Exchange : Convert to mesylate or tosylate salts for improved pharmacokinetics.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .

What computational methods predict the binding affinity of this compound to target enzymes?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model ligand-enzyme interactions.
  • MD Simulations : Run 100-ns simulations (e.g., GROMACS) to assess binding stability.
  • QSAR Models : Corrogate substituent effects with IC₅₀ data to design optimized analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cycloheptyl(thiophen-3-yl)methanamine hydrochloride
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Cycloheptyl(thiophen-3-yl)methanamine hydrochloride

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